molecular formula C8H7BO3 B3021805 Benzofuran-7-boronic acid CAS No. 1432610-21-3

Benzofuran-7-boronic acid

Cat. No.: B3021805
CAS No.: 1432610-21-3
M. Wt: 161.95
InChI Key: GCDOPNZOLYBYNO-UHFFFAOYSA-N
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Description

Benzofuran-7-boronic acid is a derivative of boronic acid and benzofuran . It is a part of a larger class of compounds known as organoboranes . Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . This property makes them useful in various applications, including sensing .


Synthesis Analysis

The synthesis of boronic acids, including this compound, has been a topic of extensive research . They are often synthesized through the reaction of aryl Grignard reagents with electrophilic boron compounds . Other methods include photoinduced borylation of haloarenes and palladium-catalyzed Suzuki-Miyaura borylation .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H7BO3 . It is a part of the larger class of organoboranes, which are compounds containing a carbon-boron bond .


Chemical Reactions Analysis

Boronic acids, including this compound, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions lead to their utility in various sensing applications . They also play a crucial role in carbohydrate chemistry and glycobiology .

Mechanism of Action

Target of Action

Benzofuran-7-boronic acid, like other boronic acids, is primarily used in Suzuki-Miyaura coupling reactions . The targets of these reactions are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Mode of Action

In Suzuki-Miyaura coupling reactions, this compound acts as a nucleophile, transferring from boron to palladium . This transmetalation process is key to the formation of new carbon-carbon bonds .

Biochemical Pathways

Benzofuran derivatives have been shown to exhibit a broad range of biological activities, including anticancer, antibacterial, and antifungal effects

Pharmacokinetics

Boronic acids in general are known for their stability and ease of handling, which can impact their absorption, distribution, metabolism, and excretion (adme) properties . For example, a related compound, N-Benzoxaborole Benzofuran GSK8175, has been shown to have low in vivo clearance across preclinical species .

Result of Action

The molecular and cellular effects of this compound are likely to be diverse, given the wide range of biological activities exhibited by benzofuran derivatives . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, boronic acids are generally stable and environmentally friendly, degrading into boric acid . They can exist as mixtures of oligomeric anhydrides, particularly in the presence of water . This could potentially affect the compound’s stability and efficacy.

Safety and Hazards

The safety data sheet for a similar compound, Benzo[b]furan-2-boronic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .

Future Directions

Benzofuran and its derivatives, including Benzofuran-7-boronic acid, are emerging as important scaffolds for antimicrobial agents . There is a need to collect the latest information in this promising area to pave the way for future research . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Properties

IUPAC Name

1-benzofuran-7-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDOPNZOLYBYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C=CO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695632
Record name 1-Benzofuran-7-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860625-79-2
Record name 1-Benzofuran-7-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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